molecular formula C19H14O5 B1249447 (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Cat. No. B1249447
M. Wt: 322.3 g/mol
InChI Key: UXSDRWXYYLSCOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Fluorescence-labeled Hydrophilic Nanoparticles

The compound (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, similar to anthracene derivatives, is involved in the development of fluorescence-labeled hydrophilic nanoparticles. These nanoparticles are crafted using styrenic copolymers with fluorescent anthracene and crosslinkable groups, and their fluorescence performance is notable at 412 nm under light of 367 nm. The dimensions of these nanoparticles can be controlled, and they exhibit remarkable fluorescence characteristics. This application is crucial in material science and might be used in various imaging and sensing technologies (Wang et al., 2014).

PAHs and DNA Damage Studies

Oxidative DNA Damage Studies

Benz[a]anthracene, a similar compound to (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, has been studied for its interaction with DNA, especially concerning oxidative DNA damage. This research is significant in understanding the carcinogenic potential of certain compounds and their metabolites. The findings suggest that specific metabolites of benz[a]anthracene can induce oxidative DNA damage, which is integral in the expression of its carcinogenicity. This research provides insights into the molecular mechanisms of DNA damage and the potential health risks associated with exposure to such compounds (Seike et al., 2003).

Structural Analysis and Molecular Interactions

Molecular Structure Analysis

Studies on anthracene derivatives and compounds with similar structural features, such as (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, focus on understanding their molecular structure, intermolecular interactions, and crystal packing. This research is vital in the field of crystallography and material science, providing foundational knowledge for the synthesis and application of new materials (Jasinski et al., 2011).

properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2/t9-/m0/s1

InChI Key

UXSDRWXYYLSCOY-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO

Canonical SMILES

C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO

synonyms

YM 181741
YM-181741
YM181741

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 3
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 4
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

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